1-(1-ethyl-1H-benzimidazol-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-ethylbenzimidazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODSAKGGJDQULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883538-95-2 | |
| Record name | (1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 1-(1-ethyl-1H-benzimidazol-2-yl)methanamine
Precursor Synthesis and Intermediate Chemistry for the Benzimidazole (B57391) Core
The cornerstone of the synthesis is the formation of the benzimidazole ring system. This is classically achieved through the condensation of an o-phenylenediamine (B120857) (OPD) with a carboxylic acid or its derivative. A well-established method for this type of transformation is the Phillips condensation reaction, which involves reacting an o-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid like 4N HCl. adichemistry.com This method is particularly effective for aliphatic acids and can be adapted for various derivatives. adichemistry.comcolab.ws
To synthesize the specific backbone of the target molecule, two primary pathways for precursor synthesis exist:
Pathway I: Initial Cyclization followed by N-Ethylation
Synthesis of 2-(1H-Benzimidazol-2-yl)acetonitrile: The most direct precursor for the C-2 aminomethyl group is the corresponding nitrile. 2-(1H-Benzimidazol-2-yl)acetonitrile is synthesized by the condensation of o-phenylenediamine with a cyanoacetic acid derivative, such as ethyl cyanoacetate (B8463686) or cyanoacetamide. google.com One documented method involves heating a mixture of o-phenylenediamine and ethyl cyanoacetate, often without a solvent, at elevated temperatures (e.g., 140°C) to yield the crystalline product. google.com
N-Ethylation: The subsequent step involves the selective alkylation of the nitrogen at the 1-position. The 2-(1H-benzimidazol-2-yl)acetonitrile intermediate can be N-ethylated using an ethylating agent like bromoethane (B45996) or ethyl iodide in the presence of a base (e.g., potassium carbonate) and a suitable solvent. This reaction yields (1-ethyl-1H-benzimidazol-2-yl)acetonitrile.
Pathway II: Synthesis of N-ethyl-o-phenylenediamine Precursor
Synthesis of N-ethyl-o-phenylenediamine: This precursor is prepared by the ethylation of o-nitroaniline followed by the reduction of the nitro group. The resulting N-ethyl-o-nitroaniline is then reduced to N-ethyl-o-phenylenediamine, for example, through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
Cyclization: The synthesized N-ethyl-o-phenylenediamine is then reacted with ethyl cyanoacetate or a similar reagent. The condensation reaction directly forms the N-ethylated benzimidazole ring, yielding (1-ethyl-1H-benzimidazol-2-yl)acetonitrile in a single cyclization step.
Strategies for Amine Functionalization at the C-2 Position
The critical step to arrive at the final product is the introduction of the aminomethyl group at the C-2 position. The most common and efficient strategy involves the chemical reduction of the nitrile group of the (1-ethyl-1H-benzimidazol-2-yl)acetonitrile intermediate.
Powerful hydride-based reducing agents are typically employed for this transformation. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of nitriles to primary amines. ic.ac.ukmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). echemi.comchemistrysteps.com The process involves the nucleophilic addition of hydride ions to the carbon of the nitrile group, followed by a workup with water to hydrolyze the intermediate and yield the primary amine, this compound. chemistrysteps.comlibretexts.org
An alternative to LiAlH₄ is catalytic hydrogenation. This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium. This approach is often considered a "greener" alternative to metal hydrides.
Reaction Conditions Optimization and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the initial benzimidazole ring formation, several factors can be adjusted.
Catalyst Choice: While the Phillips reaction uses a mineral acid, other catalysts like ammonium (B1175870) chloride have been shown to effectively promote the condensation of o-phenylenediamine with aldehydes at moderate temperatures (80-90°C), offering a greener and economically viable option. niscpr.res.innih.gov
Solvent and Temperature: The condensation of OPD with ethyl cyanoacetate can be performed neat (without solvent) at 130-150°C, which simplifies the workup procedure. google.com When solvents are used, the choice can significantly impact yield; for instance, in some ammonium salt-catalyzed reactions, chloroform (B151607) was found to be a more suitable solvent than methanol (B129727) or DMF. nih.gov
Reaction Time: Optimization of reaction time prevents the formation of by-products and degradation of the desired compound. Modern techniques such as microwave irradiation can dramatically reduce reaction times from hours to minutes.
The following table summarizes typical conditions for the key reaction steps.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|---|
| Benzimidazole Core Formation (Phillips) | o-Phenylenediamine, Carboxylic Acid | Dilute Mineral Acid (e.g., 4N HCl) | Aqueous | Reflux | Good |
| 2-Cyanomethylbenzimidazole Synthesis | o-Phenylenediamine, Ethyl Cyanoacetate | None | Solvent-free | 140°C | ~76% |
| N-Alkylation | Benzimidazole derivative, Ethyl Halide | Base (e.g., K₂CO₃) | Acetonitrile (B52724)/DMF | Room Temp. to Reflux | 76-83% |
| Nitrile Reduction | 2-Cyanomethylbenzimidazole derivative | LiAlH₄ | Anhydrous Ether/THF | 0°C to Room Temp. | High |
Novel Synthetic Approaches and Green Chemistry Principles
Recent advancements in organic synthesis have focused on developing more efficient, environmentally friendly, and economically viable methods for constructing heterocyclic compounds like benzimidazoles. These approaches often prioritize catalytic methods, one-pot reactions, and the reduction of hazardous waste.
Catalytic Methods for Benzimidazole Ring Construction
A wide array of catalysts has been developed to improve the synthesis of the benzimidazole core, moving beyond traditional stoichiometric acid promoters.
Lewis Acid Catalysis: Various Lewis acids have proven to be highly effective catalysts. For example, Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) has been used to promote the synthesis of benzimidazole derivatives, offering high yields and short reaction times in water. mdpi.com Other effective metal salts include ZrOCl₂·8H₂O, TiCl₄, and SnCl₄. mdpi.com
Organocatalysis: Simple, commercially available organic molecules can also catalyze benzimidazole formation. L-proline, for instance, has been used as an effective organocatalyst for the condensation of OPDs with aldehydes in aqueous media under reflux conditions. ijrar.org
Nanoparticle Catalysis: The use of nanocatalysts is a growing area in green chemistry. Zinc oxide nanoparticles (ZnO-NPs) have been employed for the cyclocondensation of aromatic aldehydes and o-phenylenediamine, offering advantages such as high yield, shorter reaction times, and catalyst recyclability. nih.gov
One-Pot Reactions and Solvent-Free Syntheses of Benzimidazole Derivatives
To enhance process efficiency and reduce waste, one-pot and solvent-free procedures are increasingly favored.
Solvent-Free and Green Solvent Approaches: Eliminating volatile organic solvents is a key principle of green chemistry. The synthesis of 2-substituted benzimidazoles has been achieved under solvent-free conditions by simply grinding the reactants (e.g., o-phenylenediamine and an aldehyde) with a catalyst like ammonium chloride. niscpr.res.inresearchgate.net Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and o-phenylenediamine, have been used as both the reaction medium and a reagent, providing high yields and a simplified workup. nih.gov Furthermore, water, the most environmentally benign solvent, has been successfully used in many catalytic systems for benzimidazole synthesis. ijrar.orgresearchgate.net
These modern approaches offer significant advantages over classical methods, including reduced environmental impact, higher atom economy, and simplified procedures, making them highly attractive for the synthesis of this compound and related derivatives.
Microwave-Assisted and Photochemical Synthesis Techniques
Modern synthetic techniques that employ alternative energy sources like microwave irradiation and light have been instrumental in accelerating the synthesis of benzimidazole cores.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including benzimidazoles. mdpi.com This technique often leads to shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods. The synthesis of 2-substituted benzimidazoles can be achieved by the microwave-irradiated condensation of o-phenylenediamines with aldehydes or carboxylic acids. For instance, using ionic liquids such as [BMIM]HSO4 as a medium under microwave irradiation facilitates the reaction between o-phenylenediamine and aldehydes to produce 2-substituted benzimidazoles in excellent yields. mdpi.com This approach is notable for its efficiency with both electron-donating and electron-withdrawing groups on the aldehyde. mdpi.com Similarly, solid acid catalysts like ZrO2–Al2O3 have been employed for the synthesis of substituted benzimidazoles under thermal conditions, with the catalyst being recyclable for several runs. rsc.org
Below is a table summarizing representative microwave-assisted methods for benzimidazole synthesis, which are adaptable for the synthesis of the this compound scaffold.
| Catalyst/Support | Reactants | Conditions | Yield | Reference |
| Montmorillonite K10 | o-phenylenediamine, Benzaldehyde (1:2) | MW, 60°C | 98.5% | mdpi.com |
| [BMIM]HSO4 | o-phenylenediamine, Aromatic Aldehydes | MW | High | mdpi.com |
| Er(OTf)3 | o-phenylenediamine, Aromatic Aldehydes | Water, 80°C | High | mdpi.com |
Photochemical Synthesis: Photochemical methods offer a green and sustainable alternative for the synthesis of benzimidazoles. These reactions are typically initiated by the absorption of light by a photocatalyst, which then promotes the desired chemical transformation. A novel photochemical approach involves the condensation of o-phenylenediamine with benzyl (B1604629) alcohols in the presence of a W–ZnO@NH2–CBB nanocomposite photocatalyst. rsc.org The reaction proceeds under illumination from a high-pressure mercury lamp, with air serving as the oxidant. rsc.org This method is effective for a range of aromatic alcohols bearing both electron-withdrawing and electron-donating substituents. rsc.org
The photochemical activity of the benzimidazole ring itself has also been studied. Upon UV irradiation, benzimidazole can undergo isomerization through two primary pathways: a fixed-ring isomerization involving N-H bond cleavage to form a benzimidazolyl radical, and a ring-opening isomerization leading to an isocyanoaniline intermediate. acs.org Furthermore, photochemical cyclizations of 2-iodo-1-(ω-arylalkyl)-1H-benzimidazoles have been shown to be an efficient method for producing aromatic ring-fused benzimidazoles. thieme-connect.com
Chemical Modifications and Derivatization of this compound
The functional handles of this compound—the primary amine and the benzimidazole nucleus—provide ample opportunities for chemical modification to explore structure-activity relationships.
The primary amine group of the title compound is a key site for derivatization through N-alkylation and N-acylation.
N-Alkylation: N-alkylation of the exocyclic aminomethyl group can be achieved using various alkylating agents under basic conditions. While direct alkylation of this compound is not extensively detailed, analogous reactions on related structures provide a clear precedent. For instance, N-alkylation of benzimidazoles at the N1 position is a common strategy, often employing alkyl halides in the presence of a base like sodium hydride or potassium carbonate. researchgate.netbeilstein-journals.org These conditions can be adapted for the selective alkylation of the more nucleophilic primary amine at the C2 position. A sustainable approach for N-1 alkylation of the benzimidazole ring has been developed using an alkaline water-SDS system, which can be extended to various substrates. lookchem.com
N-Acylation: N-acylation of the aminomethyl group introduces an amide functionality, which can significantly alter the compound's physicochemical properties. Standard acylation conditions, such as the use of acyl chlorides or anhydrides in the presence of a base, are applicable. For example, N-acylation of 2-aminobenzothiazoles, a related heterocyclic system, has been successfully carried out to produce novel agents that suppress prostaglandin (B15479496) E2 generation. mdpi.com Acetic acid has also been used directly as an acetylating agent for 2-aminobenzothiazoles under reflux conditions. umpr.ac.id These methods are directly translatable to the acylation of this compound.
| Reaction | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halides, Base (e.g., NaH, K2CO3) | N-Alkyl-methanamine | researchgate.netbeilstein-journals.org |
| N-Acylation | Acyl chlorides/anhydrides, Base | N-Acyl-methanamine | mdpi.com |
| N-Acetylation | Acetic Acid, Reflux | N-Acetyl-methanamine | umpr.ac.id |
Modifying the benzimidazole core by introducing various substituents is a key strategy for tuning the molecule's properties.
Aromatic Substituents: The introduction of aromatic substituents on the benzimidazole nucleus can be accomplished through several synthetic routes, often by starting with a substituted o-phenylenediamine. A dehydrogenative coupling of aromatic diamines and primary alcohols catalyzed by a Co(II) complex provides a direct route to 2-substituted benzimidazoles. rsc.orgrsc.org Metal-free synthesis of aryl-substituted benzimidazoles has also been achieved using acetic acid as a catalyst under microwave heating, involving the reaction of o-phenylenediamine with a substituted aromatic aldehyde. nih.gov
Heterocyclic Substituents: Similarly, heterocyclic moieties can be introduced at various positions of the benzimidazole ring. The synthesis of benzimidazoles bearing a substituted phenyl group at position 2 is a common strategy. researchgate.net Furthermore, N-1 substitution with various heterocycles, such as pyrimidinyl groups, has been shown to yield compounds with significant biological activity. mdpi.com
The benzimidazole scaffold is a valuable platform for the development of bioconjugates and chemical probes to investigate biological systems.
Chemical Probes: Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The development of potent and selective benzimidazole-based probes is an active area of research. nih.govmedchemexpress.com The design of such probes often involves incorporating reactive functionalities or reporter groups onto the core scaffold of a molecule like this compound to allow for target engagement studies or visualization. nih.gov
Bioconjugates: Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or nucleic acid. The primary amine of this compound can be functionalized with linkers or payloads for targeted delivery or diagnostic applications.
Stereoselective Synthesis and Chiral Resolution of this compound Analogues
As many biologically active molecules are chiral, the stereocontrolled synthesis of benzimidazole analogues is of significant interest. While specific methods for the stereoselective synthesis of this compound are not prominently reported, general principles of asymmetric synthesis can be applied. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. Chiral resolution, the separation of enantiomers from a racemic mixture, is another viable strategy. This can be accomplished by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.
High-Throughput Synthesis and Combinatorial Library Generation for Structural Diversity
High-throughput synthesis and the generation of combinatorial libraries are essential tools in modern drug discovery for rapidly exploring vast chemical space. The benzimidazole scaffold is well-suited for these approaches due to the availability of diverse starting materials and the robustness of the reactions used for its synthesis. Libraries of 1,2-disubstituted benzimidazoles can be generated by reacting various o-phenylenediamines with a collection of aldehydes or carboxylic acids under automated or parallel synthesis conditions. mdpi.com These libraries can then be screened for desired biological activities, allowing for the rapid identification of lead compounds.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Systematic Structural Modifications of 1-(1-ethyl-1H-benzimidazol-2-yl)methanamine and Their Research Implications
The benzimidazole (B57391) nucleus, formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a versatile heterocyclic system that underpins the biological activity of many compounds. researchgate.net Its structural similarity to nucleotides allows it to interact with a multitude of biological macromolecules, contributing to its diverse pharmacological profile, which includes antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.govnih.govresearchgate.net
The planarity and aromaticity of the benzimidazole core are critical for engaging in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets. Research has shown that isosteric replacement of the benzimidazole core with other fused heterocyclic systems, like benzothiazole (B30560) or benzoxazole, can modulate biological activity, highlighting the specific role of the benzimidazole scaffold itself. esisresearch.org For instance, in some series, benzothiazole derivatives displayed enhanced activity against specific bacterial strains compared to their benzimidazole counterparts, while in other cases, the activity was retained or diminished, confirming that the core structure is a key determinant of biological function. esisresearch.org
Substitution at the N-1 position of the benzimidazole ring is a critical strategy for modulating a compound's physicochemical properties and biological activity. nih.govacs.org The N-ethyl group in this compound plays a significant role in influencing the molecule's conformational dynamics and its affinity for target binding sites.
The introduction of an alkyl group at the N-1 position prevents the formation of N-H tautomers, locking the molecule into a specific configuration. The ethyl group, being a small, lipophilic substituent, can enhance membrane permeability and oral bioavailability. acs.org Studies on N-alkylated benzimidazoles have shown that increasing the length or steric bulk of the alkyl substituent can enhance miscibility with polymeric matrices in material science applications, a principle that translates to interactions with biological macromolecules. rsc.org In SAR studies of antimicrobial agents, the nature of the N-1 substituent significantly influences potency; for example, N-1 benzyl (B1604629) groups are present in active drugs like clemizole (B1669166) and candesartan. nih.gov The specific size and conformation of the N-ethyl group can provide optimal van der Waals contacts within a hydrophobic pocket of a target protein, thereby enhancing binding affinity compared to smaller (N-methyl) or larger, bulkier (e.g., N-isobutyl) substituents. nih.gov
The substituent at the C-2 position of the benzimidazole ring is pivotal for directing the molecule's biological activity. nih.gov The methanamine (-CH₂NH₂) side chain in this compound is a key functional group for establishing specific interactions with biological targets. chemrevlett.com
The primary amine of the methanamine group is protonated at physiological pH, allowing it to act as a potent hydrogen bond donor and to form crucial ionic interactions (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in a receptor's active site. This ability to form strong, directional bonds is often essential for high-affinity ligand-target recognition. chemrevlett.com SAR studies have consistently demonstrated the importance of a basic amine function at or near the C-2 position for various activities. For instance, a study of potential antimicrobial agents found that derivatives of (S)-2-ethanaminebenzimidazole were among the compounds with the most promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Replacing the methanamine group with other functionalities, such as hydrazide or carboxamide groups, can drastically alter the biological profile, leading to different or diminished activities, which underscores the specific role of the aminomethyl moiety in molecular recognition. researchgate.netresearchgate.net
SAR analyses of benzimidazole derivatives consistently show that the type and position of substituents on the bicyclic ring system are critical determinants of biological activity and selectivity. nih.govnih.gov The key positions for substitution are N-1, C-2, and the C-5/C-6 positions on the benzene ring. nih.govrsc.org
N-1 Position: As discussed, alkyl substitution at N-1, such as the ethyl group, impacts lipophilicity and steric interactions. In studies of antiproliferative agents, varying the length of the N-1 alkyl chain from pentyl to heptyl demonstrated that increased lipophilicity could enhance activity. acs.org
C-2 Position: The C-2 position is highly influential. The methanamine group provides key binding interactions. Modifying this position is a common strategy; for example, attaching a (methoxycarbonyl)amino group at C-2 is a feature of the anticancer agent nocodazole, while linking an anacardic acid moiety at C-2 confers COX-2 inhibitory activity. nih.govnih.gov
C-5 and C-6 Positions: The benzene portion of the benzimidazole core offers sites for substitution that can fine-tune electronic properties and provide additional points of interaction. Halogen substituents (e.g., chloro, bromo) at the C-5 and/or C-6 positions are frequently associated with enhanced antimicrobial activity. mdpi.com For example, 5-halo-substituted benzimidazoles have been identified as promising broad-spectrum antimicrobial candidates. mdpi.com Conversely, the introduction of nitro groups at these positions has been shown to be important for the antiviral properties of certain derivatives. nih.gov
| Position | Substituent Type | Observed Research Implications | Reference |
|---|---|---|---|
| N-1 | Alkyl (e.g., Ethyl, Pentyl, Heptyl) | Modulates lipophilicity, steric hindrance, and binding affinity. Can enhance membrane permeation. | acs.orgrsc.org |
| C-2 | Methanamine/Ethanamine | Provides crucial hydrogen bonding and ionic interactions for ligand-target recognition. Essential for certain antimicrobial activities. | chemrevlett.commdpi.com |
| C-2 | Aromatic Rings (e.g., Phenyl) | Can enhance activity through hydrophobic interactions. Phenyl substitution led to potent PPARγ activation in one study. | nih.gov |
| C-5 / C-6 | Halogens (Cl, Br) | Often increases antimicrobial and antiviral activity. 5-halo derivatives showed potent activity against MRSA. | mdpi.comnih.gov |
| C-5 / C-6 | Nitro (NO₂) | Can enhance antiviral activity against specific viruses like the yellow fever virus. | nih.gov |
| C-5 | Carboxamide / Sulfonyl | Confers antagonist activity at cannabinoid receptors. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For benzimidazole derivatives, QSAR studies are instrumental in identifying the key physicochemical and structural properties that govern their therapeutic effects, thereby guiding the design of more potent and selective molecules. scirp.orglongdom.org
The fundamental principle of QSAR is that variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. These features, known as molecular descriptors, can quantify various properties such as lipophilicity (e.g., LogP), electronic effects (e.g., Hammett constants), steric parameters (e.g., molar refractivity), and topological indices. nih.gov
The development of a robust and predictive QSAR model involves several critical steps. First, a dataset of structurally related benzimidazole derivatives with experimentally determined biological activities (e.g., IC₅₀ or MIC values) is compiled. biointerfaceresearch.com These activities are typically converted to a logarithmic scale (e.g., pIC₅₀) for analysis.
Next, a wide range of molecular descriptors are calculated for each compound. Statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to generate a mathematical equation that best correlates a subset of these descriptors with the observed biological activity. ijpsr.com
A crucial aspect of QSAR modeling is rigorous validation to ensure the model's reliability and predictive power. nih.gov
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's internal consistency. The cross-validated correlation coefficient (q²) is a key metric; a q² value greater than 0.5 is generally considered indicative of a robust model. nih.gov
External Validation: The model's true predictive ability is tested using an external set of compounds (a test set) that were not used in the model's development. The squared correlation coefficient (R²) between the predicted and observed activities for the test set is calculated.
Numerous QSAR models have been successfully developed for various classes of benzimidazole derivatives, providing valuable insights into their mechanisms of action. For example, a 2D-QSAR model for benzimidazole derivatives with anticancer activity against the MDA-MB-231 cell line identified a strong correlation (R² = 0.904), highlighting the importance of specific structural features for cytotoxicity. researchgate.netvjs.ac.vn Another study on antimicrobial benzimidazoles established models with good predictive capability (q² = 0.52 to 0.83), identifying LogP and various electronic and shape parameters as key descriptors. nih.govjst.go.jp These models serve as powerful tools for the virtual screening of new compound libraries and the rational optimization of lead candidates.
| Biological Activity | Statistical Method | Key Validation Parameters | Important Descriptors Identified | Reference |
|---|---|---|---|---|
| Anticancer (MDA-MB-231) | 2D-QSAR | R² = 0.904, CCC = 0.867 | Not specified | researchgate.net |
| Antimicrobial | MLR | R² = 0.65-0.88, q² = 0.52-0.83 | LogP, Electronic parameters, Molecular shape/area | nih.gov |
| Anticancer (HCT-116) | MLR (DFT-based) | Not specified | Electronic energy, LogP, Chemical hardness/softness | scirp.org |
| Antimicrobial (S. aureus) | PCR | r² = 0.7886, q² = 0.7269 | T_2_C_1, SdsCHcount | longdom.org |
| Antitubercular | MLR, PLS | Not specified | SsOHcount, Ipc Average, chi6chain | ijpsr.com |
| Aldose Reductase Inhibition | MLR | R² = 0.82, RMSE = 0.18 | LogP, TPSA, HBD (Hydrogen Bond Donors) | researchgate.net |
Application of Descriptors (Physicochemical, Electronic, Steric) in QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. biointerfaceresearch.com For derivatives of this compound, a QSAR study would involve synthesizing a library of analogs with varied substituents and correlating their measured activity with calculated molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's structure and are typically categorized as physicochemical, electronic, and steric.
Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical techniques used to generate QSAR models from these descriptors. nih.govnih.govijpsr.com For instance, a study on benzimidazole derivatives identified lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) as key descriptors governing their inhibitory activity against Saccharomyces cerevisiae. nih.gov Another QSAR analysis on different benzimidazole derivatives found that properties like exact mass and topological diameter significantly influenced their bioactivity against α-amylase. nih.govresearchgate.net
In a hypothetical QSAR analysis of analogs of this compound, the following descriptors would be crucial for building a predictive model.
| Descriptor Category | Specific Descriptor | Potential Influence on Activity |
|---|---|---|
| Physicochemical | LogP (Lipophilicity) | Affects membrane permeability and transport to the target site. nih.gov |
| Topological Polar Surface Area (TPSA) | Influences hydrogen bonding capacity and cell penetration. | |
| Electronic | Dipole Moment | Governs polar interactions with the biological target. nih.gov |
| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. juniperpublishers.com | |
| Steric | Molecular Weight/Volume | Determines the overall size and fit within the target's binding pocket. |
| Surface Area Grid (SAG) | Describes the shape and surface characteristics of the molecule. nih.gov |
By generating a robust QSAR model, researchers can predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. nih.gov
Pharmacophore Modeling and Ligand-Based Design Approaches
Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. researchgate.net This model serves as a 3D query to screen virtual libraries for novel compounds with the potential for similar activity.
For the benzimidazole scaffold, pharmacophore models have been successfully developed. For example, a study on benzimidazole-based agonists for the Farnesoid X receptor (FXR) generated a five-feature pharmacophore model (HHHRR) consisting of three hydrophobic features (H) and two aromatic rings (R). nih.govresearchgate.net This model yielded a statistically significant 3D-QSAR model, demonstrating its predictive power. nih.govresearchgate.net
Analyzing the structure of this compound allows for the identification of its key pharmacophoric features, which would form the basis of a design strategy for new analogs.
| Structural Moiety | Potential Pharmacophoric Feature | Role in Molecular Recognition |
|---|---|---|
| Benzimidazole Ring System | Aromatic Ring (R) / Hydrophobic (H) | Engages in π-π stacking and hydrophobic interactions with the target protein. mdpi.com |
| Primary Amine (-CH₂NH₂) | Hydrogen Bond Donor (HBD) / Positive Ionizable | Forms crucial hydrogen bonds or ionic interactions within the binding site. |
| N-ethyl Group (-CH₂CH₃) | Hydrophobic (H) | Occupies a hydrophobic pocket, contributing to binding affinity. mdpi.com |
| Imidazole Nitrogen (N1) | Hydrogen Bond Acceptor (HBA) | Can act as a hydrogen bond acceptor, depending on the target environment. |
By mapping these features, medicinal chemists can design new molecules that retain the essential pharmacophore while modifying other parts of the structure to optimize properties like potency, selectivity, and pharmacokinetics. mdpi.com
Fragment-Based Lead Discovery (FBLD) Utilizing the Benzimidazole Moiety
Fragment-Based Lead Discovery (FBLD) is a drug discovery paradigm that begins by screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. wikipedia.org These initial "hits" are then optimized and grown into more potent, lead-like molecules through structure-guided design. nih.gov This approach offers an efficient method for exploring chemical space and often yields leads with superior ligand efficiency. nih.gov
The benzimidazole scaffold is an ideal candidate for FBLD. Its rigid, bicyclic structure presents a well-defined shape for interacting with protein targets, and it is found in numerous approved drugs, confirming its favorable properties. nih.gov In FBLD, the benzimidazole core could be identified as an initial fragment that binds to a hydrophobic groove or pocket on a target protein. nih.gov
The process of developing a lead compound from a benzimidazole fragment can be envisioned as follows:
Fragment Screening: A library containing the core benzimidazole fragment is screened against a target protein using sensitive biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR).
Hit Validation: Weak but specific binding of the benzimidazole fragment is confirmed and its binding mode is determined.
Fragment Evolution: Structure-guided chemistry is used to elaborate on the initial fragment. For a molecule like this compound, this could involve:
Growing: Adding substituents at the N-1 and C-2 positions to extend into adjacent pockets and form new interactions. The ethyl and aminomethyl groups represent such growth vectors.
Linking: Connecting two different fragments that bind in nearby locations, with the benzimidazole core serving as a central anchor.
This strategy allows for the systematic and efficient development of highly optimized leads from simple, low-complexity starting points. wikipedia.orgnih.gov
De Novo Design Principles for Novel Benzimidazole Scaffolds
De novo design involves the computational creation of novel molecular structures tailored to fit the binding site of a target protein. acs.org Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build molecules from the ground up, piece by piece, within the constraints of the target's active site. This approach can lead to the discovery of entirely new chemical scaffolds with high predicted affinity and specificity. rsc.org
Applying de novo design principles to the development of novel benzimidazole-based compounds would typically follow these steps:
Target Site Analysis: The three-dimensional structure of the biological target is analyzed to identify key binding pockets, hydrophobic regions, and potential hydrogen-bonding sites.
Scaffold Placement: A core scaffold, such as the benzimidazole ring system from this compound, is placed in a favorable position within the active site.
Algorithmic Growth: Computational algorithms then "grow" the molecule by adding atoms or small functional groups that form favorable interactions (e.g., hydrophobic, hydrogen bonding, ionic) with the surrounding amino acid residues. mdpi.com
Scoring and Selection: The newly generated virtual molecules are scored based on their predicted binding affinity and other drug-like properties. The highest-scoring and most synthetically feasible structures are selected for chemical synthesis and biological testing. nih.gov
This methodology has been used to design novel benzimidazole derivatives as inhibitors for various targets. mdpi.comnih.gov For instance, by linking the benzimidazole core to other heterocyclic rings like triazole, novel hybrid molecules with unique biological activities can be created. acs.org Such principles provide a powerful tool for exploring novel chemical space and overcoming the limitations of existing molecular templates.
Mechanistic Investigations and Biological Interactions Pre Clinical, in Vitro, and Non Human in Vivo Models
Target Identification and Validation of 1-(1-ethyl-1H-benzimidazol-2-yl)methanamine
The initial step in characterizing a novel compound involves identifying its molecular targets. For this compound, this process would involve a series of assays to determine its binding partners and enzymatic interactions.
Publicly accessible scientific literature does not currently contain specific enzyme inhibition or receptor binding data for this compound. However, the benzimidazole (B57391) scaffold is a common feature in many biologically active molecules, and derivatives have been shown to inhibit various enzymes and bind to a range of receptors. nih.gov For instance, certain benzimidazole derivatives have been investigated as inhibitors of kinases such as CK1δ/ε and V600EBRAF. nih.govnih.gov Others have shown affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov
A hypothetical screening cascade for this compound could involve a broad panel of enzyme and receptor assays to identify potential targets. The results would typically be presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for enzymes, and Kd (dissociation constant) or Bmax (maximum binding capacity) for receptors.
Illustrative Data Table for Enzyme Inhibition Profile of a Benzimidazole Derivative
| Enzyme Target | Assay Type | IC50 (µM) |
| Kinase A | Kinase Glo | 5.2 |
| Protease B | FRET | 12.8 |
| Phosphatase C | Colorimetric | > 100 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Modern drug discovery heavily relies on techniques like affinity and chemo-proteomics to identify the molecular targets of a compound without prior knowledge. These methods are crucial for understanding a compound's mechanism of action and potential off-target effects. bohrium.com
While no specific target deconvolution studies have been published for this compound, these approaches would be invaluable in its characterization. Affinity proteomics involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate. Chemo-proteomics techniques, such as thermal proteome profiling, assess the change in protein thermal stability upon compound binding. ox.ac.ukox.ac.uk A recently developed method, the matrix-augmented pooling strategy (MAPS), allows for the high-throughput target deconvolution of multiple drugs simultaneously. ox.ac.uk
Molecular Mechanisms of Action in Cellular Systems (Non-Human Cell Lines)
Once potential targets are identified, the next step is to understand the compound's effects within a cellular context.
The ability of a compound to enter cells and reach its target is fundamental to its biological activity. For benzimidazole derivatives, their moderate lipophilicity generally allows them to cross biological membranes and target intracellular components. biotech-asia.org However, factors such as poor water solubility can limit their cellular absorption. biotech-asia.org
Specific studies on the cellular uptake and intracellular distribution of this compound are not available. Such studies would typically employ techniques like fluorescence microscopy (if the compound is fluorescent or tagged with a fluorophore) or mass spectrometry to quantify its concentration within different cellular compartments over time.
Benzimidazole derivatives are known to modulate a variety of signaling pathways, often as a consequence of their interaction with specific molecular targets. nih.gov For example, some derivatives that inhibit kinases can affect pathways like the MAPK cascade, which is crucial for cell proliferation and function. nih.gov The PI3K/AKT/mTOR signaling pathway, which regulates cell growth and metabolism, is another pathway often dysregulated in cancer and targeted by some benzimidazole compounds. nih.gov
The impact of a compound on gene expression provides further insight into its mechanism of action. Studies on other benzimidazoles have shown that they can alter the expression of genes involved in inflammation, such as NF-κB, IL-6, and TNF-α. scielo.brscielo.br Additionally, changes in the expression of genes related to apoptosis, like Bax, Bcl-2, and caspases, are often observed.
Illustrative Data Table of Gene Expression Changes Induced by a Benzimidazole Derivative in a Cancer Cell Line
| Gene | Pathway | Fold Change |
| BAX | Apoptosis | +2.5 |
| BCL-2 | Apoptosis | -1.8 |
| NF-κB | Inflammation | -3.2 |
| CYCLIN D1 | Cell Cycle | -2.1 |
This table is for illustrative purposes only and does not represent actual data for this compound.
A key aspect of characterizing a new compound is to assess its effects on fundamental cellular processes like proliferation and apoptosis (programmed cell death). Numerous studies have demonstrated the antiproliferative and pro-apoptotic effects of various benzimidazole derivatives in cancer cell lines. nih.govbenthamscience.com
For example, some benzimidazoles can induce cell cycle arrest, often at the G1 or G2/M phase, thereby halting cell proliferation. nih.goviiarjournals.org The induction of apoptosis is a common mechanism of action for anticancer agents, and many benzimidazole derivatives have been shown to trigger this process through both intrinsic (mitochondrial) and extrinsic pathways. nih.govresearchgate.netnih.gov This is often evidenced by an increase in the activity of caspases, a family of proteases that execute apoptosis. iiarjournals.org
While the specific effects of this compound on cell proliferation and apoptosis have not been reported, it is plausible that it could exhibit similar activities to other members of its chemical class.
Pharmacological Characterization in Pre-clinical Models (In Vitro and Non-Human In Vivo)
No studies detailing the in vivo receptor occupancy or the pharmacodynamic effects of this compound in any animal models were identified. Research demonstrating which specific biological receptors this compound binds to in a living organism, the extent of this binding at various concentrations (receptor occupancy), and the subsequent physiological or behavioral effects (pharmacodynamics) has not been published.
There is no specific published data on the metabolic stability or pharmacokinetic profile of this compound. While general procedures for assessing metabolic stability using liver microsomes are well-established, the results of such tests for this particular compound are not available. srce.hrspringernature.comif-pan.krakow.pl Consequently, key pharmacokinetic parameters such as its half-life (t1/2), intrinsic clearance (CLint), bioavailability, and volume of distribution in any non-human biological system have not been documented. if-pan.krakow.pl
Biophysical Studies of Ligand-Biomolecule Interactions
No research could be found that investigates the direct interaction between this compound and nucleic acids. There are no available studies describing its binding affinity, specific binding modes (e.g., intercalation, groove binding), or the kinetics (association and dissociation rates) of its potential interactions with DNA or RNA.
There are no published biophysical studies detailing the binding thermodynamics and kinetics of this compound with any specific protein target. Information regarding the forces driving the binding process (enthalpy and entropy), the affinity of the interaction (dissociation constant, Kd), or the rates at which the compound binds to and dissociates from a protein is not available in the scientific literature.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic structure and intrinsic properties of molecules. These methods allow for a detailed examination of the optimized geometry, conformational possibilities, and electronic distribution of 1-(1-ethyl-1H-benzimidazol-2-yl)methanamine, which are crucial for understanding its stability and chemical behavior.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, the core benzimidazole (B57391) ring system is expected to be nearly planar, a characteristic feature of this heterocyclic scaffold. nih.goviucr.org The primary sources of conformational flexibility arise from the rotation around the single bonds connecting the ethyl group at the N1 position and the methanamine group at the C2 position.
The conformational landscape is explored by systematically rotating these flexible dihedral angles and calculating the corresponding energy of each conformer. This analysis identifies the global minimum energy conformation as well as other low-energy, accessible conformers. The ethyl group can adopt different orientations relative to the benzimidazole plane, while the aminomethyl substituent's rotation influences its spatial positioning and potential for intermolecular interactions. Understanding these preferred conformations is critical for predicting how the molecule will interact with other molecules, such as solvent or a biological receptor.
Table 1: Predicted Structural Parameters of the Optimized Geometry of a Benzimidazole Core Note: This table presents typical, illustrative data for a benzimidazole scaffold based on computational studies of related structures. Specific values for this compound would require a dedicated DFT calculation.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (imidazole) | ~1.38 Å |
| Bond Length | C=N (imidazole) | ~1.32 Å |
| Bond Length | C-C (benzene) | ~1.40 Å |
| Bond Angle | N-C-N (imidazole) | ~110° |
| Bond Angle | C-N-C (imidazole) | ~108° |
| Dihedral Angle | Benzene-Imidazole | < 5° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system and the lone pair of the exocyclic nitrogen atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed across the heterocyclic ring, highlighting the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov These calculations help in predicting how the molecule will behave in various chemical reactions.
Table 2: Illustrative Frontier Molecular Orbital (FMO) Data Note: The values presented are representative examples for benzimidazole derivatives to illustrate the concepts of FMO theory.
| Parameter | Description | Illustrative Energy Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |
| Interpretation | A larger energy gap generally correlates with higher molecular stability and lower chemical reactivity. |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a compound to a specific biological target.
For this compound, molecular docking can be employed to screen its binding potential against various protein targets known to be modulated by benzimidazole-based compounds. The docking process involves placing the ligand into the binding site of the protein and evaluating the fit using a scoring function, which estimates the binding free energy.
The predicted binding mode reveals key intermolecular interactions, such as:
Hydrogen Bonds: The primary amine of the methanamine group and the nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond donors and acceptors, respectively.
Hydrophobic Interactions: The ethyl group and the benzene (B151609) portion of the benzimidazole core can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.
π-π Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
The scoring function provides a numerical value (e.g., in kcal/mol) that ranks different binding poses and can be used to compare the binding affinity of different ligands to the same target. nih.gov
Table 3: Example Docking Results for Benzimidazole Derivatives Against Various Targets Note: This table shows published or hypothetical docking scores for various benzimidazole compounds to illustrate the application of this technique. It does not represent actual docking results for this compound.
| Target Protein | Example Benzimidazole Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | A methylsulfonyl phenyl benzimidazole | -16.95 | Arg120, Ala527 |
| β-tubulin | A 2-substituted benzimidazole | (Dock Score) -8.5 | Not specified |
| Cyclin-dependent kinase-8 (CDK8) | A thiazolidinone-benzimidazole | (Dock Score) -9.2 | Asp173, Val104 |
| Triosephosphate Isomerase (TIM) | A novel benzimidazole derivative | -10.8 | Not specified |
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov When using a known scaffold like benzimidazole, two main approaches can be taken:
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, docking can be used to screen thousands or millions of compounds from databases (e.g., ZINC15) against the protein's binding site. mdpi.comnih.gov This allows for the identification of novel benzimidazole derivatives with potentially high binding affinity.
Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, but other active ligands are, a model can be built based on their common chemical features (a pharmacophore). mdpi.comresearchgate.net This pharmacophore model, which might include features from this compound like an aromatic ring, hydrogen bond donors/acceptors, and a hydrophobic group, can then be used to search databases for other molecules that share these features. nih.gov
These screening methods have successfully identified novel benzimidazole-based inhibitors for targets such as 5-lipoxygenase-activating protein (FLAP) and parasitic enzymes, demonstrating the utility of the benzimidazole core in drug design. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.orgnih.gov MD simulations are used to assess the stability of the docked complex and to understand the conformational changes that both the ligand and the protein may undergo upon binding. nih.gov
For a complex of this compound with a target protein, an MD simulation would be initiated from the best-docked pose. The simulation calculates the forces between atoms and uses them to predict their subsequent motion, providing a trajectory of the complex over a period typically ranging from nanoseconds to microseconds. frontiersin.orgnih.gov
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms over time. A stable, low RMSD for the ligand within the binding site suggests a stable binding mode. nih.gov
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, helping to identify which parts of the protein are flexible and which are rigid upon ligand binding.
Interaction Analysis: The persistence of key interactions (like hydrogen bonds) identified in docking can be monitored throughout the simulation to confirm their stability.
MD simulations provide a more realistic and rigorous assessment of the ligand-protein complex, validating the initial docking predictions and offering deeper mechanistic insight into the binding event. nih.govnih.gov
Table 4: Illustrative Data from a Molecular Dynamics Simulation Note: This table provides a conceptual representation of typical outputs from an MD simulation analysis of a protein-ligand complex.
| Analysis Metric | Description | Typical Observation for a Stable Complex |
| Ligand RMSD | Measures the deviation of the ligand's position from its initial docked pose. | Fluctuates around a low value (e.g., < 3 Å) after an initial equilibration period. |
| Protein RMSD | Measures the deviation of the protein's backbone structure from its initial state. | Reaches a stable plateau, indicating the protein structure is not undergoing major disruptive changes. |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (> 75%) for key hydrogen bonds indicates a stable and important interaction. |
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Metabolite Identification (Non-Human)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous structural confirmation of synthetic compounds by providing highly accurate mass measurements. For benzimidazole (B57391) derivatives, HRMS is used to determine the elemental composition of the parent molecule and its fragments, lending strong support to its proposed structure. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
In the context of non-human metabolic studies, HRMS is instrumental in identifying and structurally characterizing metabolites. beilstein-journals.org The process involves incubating the parent compound with liver microsomes, followed by analysis using techniques like liquid chromatography coupled with HRMS (LC-HRMS). acs.org This allows for the detection of metabolic products, which are often formed through enzymatic reactions such as hydroxylation, demethylation, or oxidation. beilstein-journals.org By comparing the high-resolution mass spectra of the metabolites with the parent compound, researchers can deduce the specific metabolic transformations that have occurred. For instance, the identification of a monohydroxylated metabolite would be confirmed by an increase in mass corresponding to the addition of a single oxygen atom. beilstein-journals.org
| Compound | Calculated Mass (m/z) | Found Mass (m/z) | Formula |
|---|---|---|---|
| 2-methyl-1H-benzo[d]imidazole | 132.0687 | 132.0687 | C8H8N2 |
| 2-ethyl-1H-benzo[d]imidazole | 146.0844 | 146.0845 | C9H10N2 |
| 2-phenyl-1H-benzo[d]imidazole | 194.0844 | 194.0844 | C13H10N2 |
X-ray Crystallography and Single-Crystal Diffraction of 1-(1-ethyl-1H-benzimidazol-2-yl)methanamine and its Co-crystals
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. By diffracting X-rays off a single crystal of the compound, a unique diffraction pattern is generated, which can be mathematically reconstructed to produce a detailed model of the electron density, and thus the atomic positions.
This technique would provide the precise bond lengths, bond angles, and torsion angles of this compound. The analysis of its crystal structure reveals crucial information about its solid-state conformation and the intermolecular interactions, such as hydrogen bonds and π–π stacking, that govern the crystal packing. Additionally, X-ray crystallography can be used to characterize co-crystals, where the target molecule crystallizes with another neutral compound, potentially altering its physical properties. Studies on related benzimidazole compounds have demonstrated the formation of co-crystals with other molecules and solvents.
Single-crystal X-ray diffraction analysis provides an unambiguous picture of the molecule's conformation in the solid state. For related benzimidazole structures, the benzimidazole ring system is typically found to be nearly planar. The analysis would reveal the specific orientation of the ethyl group at the N1 position and the methanamine group at the C2 position relative to this plane.
The crystal packing, or the arrangement of molecules within the crystal lattice, is determined by a network of intermolecular forces. In benzimidazole derivatives, hydrogen bonds often play a dominant role, with N-H groups acting as donors and nitrogen atoms of adjacent molecules acting as acceptors, often forming chains or dimers. The analysis also reveals other non-covalent interactions like C-H···π interactions, which contribute to the stability of the three-dimensional crystal architecture.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₇N₃ |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 8.2323 (7) |
| b (Å) | 15.3027 (15) |
| c (Å) | 9.6732 (10) |
| V (ų) | 1219.25 (18) |
| Key Torsion Angle (N2—C7—C8—N3) | -155.9 (5)° |
Data sourced from reference.
Understanding how a molecule like this compound interacts with a biological target, such as an enzyme or receptor, is fundamental. X-ray crystallography is a primary tool for visualizing these interactions at an atomic level. To achieve this, a co-crystal of the ligand bound to its target protein must be grown and analyzed.
The resulting structure of the ligand-target complex reveals the precise binding mode of the ligand within the target's active site. It identifies the key amino acid residues that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds. This detailed structural information is invaluable for understanding the basis of molecular recognition and can guide the design of new molecules with improved affinity and specificity. While specific ligand-target complex data for this compound is not available, this technique represents the gold standard for such investigations in medicinal chemistry.
Advanced Chromatographic Methods (LC-MS, GC-MS) for Purity Assessment and Quantitative Analysis in Research Samples
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques essential for the separation, identification, and quantification of "this compound" and its potential impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile method for the analysis of non-volatile and thermally labile compounds like many benzimidazole derivatives. For the purity assessment of "this compound," a reversed-phase HPLC method coupled with a mass spectrometer is typically employed. The separation is generally achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) buffer to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).
The mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap, provides sensitive and selective detection. In quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to achieve low limits of detection and quantification. The protonated molecule [M+H]⁺ of "this compound" would be the primary ion monitored in positive ionization mode.
Table 1: Illustrative LC-MS Parameters for the Analysis of Benzimidazole Derivatives (Note: These are general parameters and would require optimization for the specific analysis of this compound)
| Parameter | Setting |
| LC System | UHPLC or HPLC |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of impurities |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| MS Detector | Triple Quadrupole or HRMS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Ion | [M+H]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of "this compound," particularly for assessing volatile impurities. Due to the presence of the primary amine group, derivatization is often necessary to improve the compound's volatility and chromatographic behavior. Common derivatization reagents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). Derivatization helps to produce sharp, symmetrical peaks and characteristic mass spectra.
The GC-MS analysis would involve separation on a capillary column (e.g., DB-5ms) followed by electron ionization (EI) mass spectrometry. The resulting mass spectrum, with its unique fragmentation pattern, serves as a fingerprint for the identification of the compound and its derivatives. Quantitative analysis can be performed by monitoring specific fragment ions.
Other Spectroscopic Techniques (e.g., UV-Vis, FTIR, Raman, Circular Dichroism) for Molecular Fingerprinting and Interaction Studies
A variety of other spectroscopic techniques are invaluable for obtaining a detailed molecular fingerprint of "this compound" and for studying its interactions with other molecules.
UV-Vis Spectroscopy: The ultraviolet-visible spectrum of "this compound" is expected to show characteristic absorption bands arising from π→π* electronic transitions within the benzimidazole ring system. Typically, benzimidazole derivatives exhibit strong absorption maxima in the UV region, often between 240 and 290 nm. The exact position and intensity of these bands are sensitive to the solvent and the substitution pattern on the benzimidazole core. UV-Vis spectroscopy is a useful tool for quantitative analysis using a calibration curve and for studying interactions that lead to changes in the electronic environment of the chromophore. For instance, studies on similar benzimidazole structures have shown absorption maxima around 275 nm and 283 nm.
FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy provides detailed information about the functional groups present in "this compound." The spectrum would display characteristic vibrational frequencies for the different bonds in the molecule.
Table 2: Expected FTIR Vibrational Frequencies for this compound (Note: Based on data for structurally similar benzimidazole derivatives)
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3500 | N-H stretching (primary amine) |
| 3000 - 3100 | C-H stretching (aromatic) |
| 2850 - 2980 | C-H stretching (aliphatic - ethyl and methylene (B1212753) groups) |
| ~1620 | C=N stretching (imidazole ring) |
| 1450 - 1600 | C=C stretching (aromatic ring) |
| ~1270 | C-N stretching (imidazole ring) |
| 740 - 770 | C-H out-of-plane bending (ortho-disubstituted benzene) |
Raman Spectroscopy: Raman spectroscopy is a complementary vibrational technique to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of "this compound" would provide a characteristic fingerprint, with strong signals expected for the aromatic ring breathing modes and other skeletal vibrations of the benzimidazole core. Studies on benzimidazole and its derivatives have identified characteristic Raman peaks around 1015, 1265, and 1595 cm⁻¹. rsc.org This technique can be very useful for studying molecular interactions and conformational changes in different environments.
Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy is used to study chiral molecules and their interactions with other chiral systems. Since "this compound" is not inherently chiral, it would not exhibit a CD spectrum on its own. However, if it were to interact with a chiral environment, such as a protein or DNA, induced circular dichroism (ICD) could be observed. This would provide valuable information about the binding of the molecule to these biological macromolecules and any conformational changes that occur upon binding.
Emerging Research Applications and Interdisciplinary Studies
1-(1-ethyl-1H-benzimidazol-2-yl)methanamine as a Chemical Probe in Biological Systems
Chemical probes are small molecules designed to study and manipulate biological systems by interacting with specific proteins or other biomolecules. upenn.edu The structural characteristics of this compound, including its heterocyclic nature and reactive methanamine group, make it an excellent candidate for development into such probes.
Fluorescent labeling is a cornerstone of modern biological research, allowing for the visualization of cellular structures and molecular processes in real-time. nih.govnih.gov The benzimidazole (B57391) core is a key component in many fluorescent dyes due to its favorable photophysical properties. semanticscholar.org By chemically modifying the this compound scaffold, researchers can create functional fluorescent probes for bioimaging. nih.gov
The primary amine group on the molecule serves as a convenient chemical handle for attaching fluorophores—molecules that absorb and emit light. This process, known as fluorescent labeling, allows scientists to tag specific biomolecules for detection and visualization. nih.gov The versatility of this approach allows for the creation of probes tailored to various experimental needs. tcichemicals.com For instance, the benzimidazole derivative can be conjugated with different fluorophores to achieve a range of emission wavelengths, enabling multicolor imaging experiments. The integration of chemical synthesis and genetic engineering has further expanded the possibilities for creating highly specific and versatile fluorescent labeling strategies. nih.gov
These bioimaging agents can be used to:
Visualize Molecular Events: Track the location and dynamics of proteins and other molecules within living cells. nih.gov
Facilitate Pharmacological Research: Study the mechanisms of diseases and the effects of potential drugs at a molecular level. nih.gov
Develop Theranostic Agents: Create molecules that combine therapeutic functions (like photodynamic therapy) with diagnostic imaging, allowing for simultaneous treatment and monitoring. ineosopen.org
The development of such probes is an interdisciplinary effort, requiring collaboration between chemists, biologists, and medical researchers to refine these tools for both diagnostic and therapeutic applications. nih.gov
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology that utilizes small-molecule probes, known as activity-based probes (ABPs), to assess the functional state of enzymes within complex biological systems. nih.govnih.gov An ABP typically consists of a reactive group that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (like a fluorophore or biotin) for detection and analysis.
The this compound structure can be incorporated into ABPs. The benzimidazole moiety can serve as a recognition element, given its ability to interact with various enzymes and protein receptors. semanticscholar.org The methanamine group can be modified to introduce a reactive "warhead" designed to form a covalent bond with a specific amino acid residue (e.g., cysteine, serine) in an enzyme's active site. rsc.org
General Workflow of an ABPP Experiment:
Probe Incubation: The ABP is introduced to a complex proteome, such as a cell lysate or even a living cell.
Covalent Labeling: The probe selectively reacts with and covalently labels the active sites of its target enzymes.
Analysis: The reporter tag on the probe allows for the detection, identification, and quantification of the labeled proteins, often using techniques like mass spectrometry or fluorescence imaging. nih.gov
ABPP is a versatile tool used in drug discovery to identify new therapeutic targets, screen for potent and selective inhibitors, and understand a drug's mechanism of action. nih.govfrontiersin.org By designing ABPs based on the this compound scaffold, researchers can explore the functional roles of various enzymes in health and disease.
Applications in Materials Science and Supramolecular Chemistry
The ability of the benzimidazole ring system to coordinate with metal ions has led to its extensive use in materials science, particularly in the construction of ordered, high-surface-area materials.
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). nih.govmdpi.com These materials have garnered significant interest due to their tunable porosity and potential applications in gas storage, separation, and catalysis. bohrium.com
The nitrogen atoms in the benzimidazole ring of this compound can act as donor sites, coordinating to metal centers to form these extended networks. The ethyl group and the methanamine side chain can be used to modify the steric and electronic properties of the ligand, thereby influencing the final structure and properties of the resulting MOF or CP. mdpi.com
| Component | Role in MOF/CP Assembly | Potential Impact on Properties |
| Metal Ion | Acts as a node, defining the geometry of the framework. | Determines catalytic activity, magnetic properties, and electronic behavior. |
| Benzimidazole Core | Functions as the primary coordinating unit of the organic linker. | Provides structural rigidity and influences the framework's thermal stability. |
| Ethyl Group | Modifies the steric environment around the coordination site. | Can control the pore size and shape of the final material. |
| Methanamine Group | Offers an additional potential coordination site or a point for post-synthetic modification. | Can be used to introduce functional groups to the pore surfaces, enhancing selectivity. |
The systematic design of CPs and MOFs using benzimidazole-based ligands allows for the creation of materials with tailored functionalities. mdpi.com For example, a MOF incorporating a this compound derivative has shown selectivity for adsorbing certain metal ions, a desirable property for developing magnetism-based sensors. bohrium.com
Chemosensors are molecules designed to produce a detectable signal, such as a change in color or fluorescence, upon binding to a specific analyte (e.g., a metal ion or an anion). iitrpr.ac.in The benzimidazole scaffold is an excellent platform for designing such sensors because its electronic structure can be easily perturbed by analyte binding, leading to a measurable optical response. semanticscholar.orgmdpi.com
Derivatives of this compound can be functionalized to create highly selective and sensitive chemosensors. The benzimidazole unit often serves as both a binding site and part of the signaling unit. iitrpr.ac.in
Examples of Benzimidazole-Based Chemosensors:
| Sensor Type | Analyte Detected | Principle of Detection | Observable Change |
| Colorimetric Sensor | Fe(II) and Fe(III) ions | Coordination of the iron ions with the benzimidazole derivative. rsc.org | A distinct color change from colorless to dark green. rsc.org |
| Fluorometric Sensor | Zn(II) ions | Chelation-enhanced fluorescence upon binding of zinc. rsc.org | A significant increase in fluorescence intensity. rsc.org |
| Anion Sensor | Hydrogen sulfate (B86663) (HSO₄⁻) | Protonation of the benzimidazole nitrogen by the acidic anion. mdpi.com | A color change from pink to yellow. mdpi.com |
These sensors have practical applications in environmental monitoring (e.g., quantifying metal ions in water samples) and biological research. mdpi.comrsc.org The ability to operate in aqueous or semi-aqueous media is a significant advantage for in vivo sensing applications. iitrpr.ac.in
Catalytic Applications of this compound and its Derivatives
The benzimidazole framework is not only a key component in biological probes and materials but also a versatile ligand in catalysis. The nitrogen donor atoms can bind to transition metals, forming stable complexes that can catalyze a variety of organic transformations.
Derivatives of this compound can be employed as ligands in coordination catalysis. The specific structure of the ligand, including the steric bulk of the ethyl group and the coordinating ability of the methanamine side chain, can influence the activity and selectivity of the metal catalyst.
Furthermore, the benzimidazole core itself can participate in catalysis. For instance, benzimidazole-based coupling reagents are used to facilitate the formation of amide bonds in synthetic chemistry. nih.gov Reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), which shares structural similarities, are employed in single-step, multi-component reactions to synthesize complex heterocyclic molecules. nih.gov This suggests that this compound and its derivatives could be developed into novel organocatalysts or reagents for promoting specific chemical reactions, offering an alternative to traditional metal-based catalysts.
Organocatalysis and Metal-Catalyzed Reactions
A thorough search of scientific databases did not yield specific studies where this compound was employed as an organocatalyst or as a ligand in metal-catalyzed reactions. The field of organocatalysis often utilizes chiral amines and their derivatives to catalyze asymmetric reactions. While the methanamine moiety of the target compound could potentially be modified to create such a catalyst, published research to this effect is not currently available. Similarly, in metal-catalyzed reactions, N-heterocyclic compounds are frequently used as ligands for transition metals. The benzimidazole nitrogen atoms and the primary amine in this compound could theoretically coordinate with metal centers, but specific examples of its use in this context have not been documented.
Biocatalysis and Enzyme Engineering Studies
There is a lack of information regarding the use of this compound in biocatalysis or enzyme engineering studies. These fields often involve the use of enzymes to perform chemical transformations or the engineering of enzymes to enhance their catalytic properties. The interaction of this specific compound with enzymes, either as a substrate, inhibitor, or a synthetic building block for enzyme modification, has not been a subject of published research.
Exploration of this compound in Agrochemical Research (e.g., plant growth regulation, not pest control)
No specific studies were found that investigate the role of this compound in agrochemical research, particularly concerning plant growth regulation. While some benzimidazole derivatives have been explored for various agricultural applications, the effects of this particular compound on plant physiology and development have not been reported in the available scientific literature.
Challenges, Limitations, and Future Research Directions
Synthetic Challenges and Scalability Issues for Complex Benzimidazole (B57391) Analogues
The synthesis of benzimidazole derivatives is a well-established area of medicinal chemistry. nih.gov The ease of synthesis and structural versatility make the benzimidazole scaffold a promising platform for drug development. nih.gov Common synthetic routes involve the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives. arabjchem.orgcbijournal.com While the synthesis of simple benzimidazoles is often straightforward, the creation of more complex analogues, particularly those with specific stereochemistry or bulky substituents, presents significant challenges.
One of the primary hurdles is achieving high yields and purity, especially in multi-step syntheses. The reaction conditions, such as temperature, solvent, and catalyst, need to be carefully optimized to avoid the formation of side products. ingentaconnect.com For instance, the synthesis of 1,2-disubstituted benzimidazoles can sometimes lead to mixtures of regioisomers, requiring tedious purification steps. cbijournal.com
Addressing Selectivity and Specificity in Biological Interaction Studies
A key challenge in the development of benzimidazole-based therapeutics is ensuring their selectivity and specificity for the intended biological target. researchgate.net Benzimidazole derivatives are known to interact with a wide range of biological molecules, including enzymes and receptors, which contributes to their broad spectrum of pharmacological activities. nih.govnih.gov However, this lack of specificity can also lead to off-target effects and potential toxicity.
For example, many benzimidazole compounds exhibit anticancer activity by targeting tubulin polymerization. nih.gov However, to be effective and safe, these compounds must selectively inhibit tubulin in cancer cells without significantly affecting healthy cells. Achieving this level of selectivity often requires extensive structure-activity relationship (SAR) studies to identify the optimal chemical modifications that enhance target binding affinity and reduce off-target interactions. nih.govnih.gov
Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly being used to predict the binding modes of benzimidazole derivatives with their targets and to guide the design of more selective compounds. nih.govnih.gov These in silico approaches can help researchers to understand the key molecular interactions that govern binding affinity and selectivity, thereby accelerating the drug discovery process. acs.org
Development of Novel Research Methodologies for Compound Evaluation
The evaluation of the biological activity of benzimidazole compounds requires a diverse array of experimental techniques. mdpi.comtandfonline.com Traditional in vitro assays, such as enzyme inhibition and cell viability assays, are essential for initial screening and lead optimization. benthamdirect.com However, these methods may not always provide a complete picture of a compound's efficacy and mechanism of action in a complex biological system.
There is a growing need for the development and application of more advanced and physiologically relevant research methodologies. High-throughput screening (HTS) platforms, for example, allow for the rapid testing of large libraries of benzimidazole derivatives against multiple targets, facilitating the identification of promising lead compounds. ingentaconnect.com
Furthermore, cell-based imaging techniques and phenotypic screening assays can provide valuable insights into the cellular effects of these compounds and help to elucidate their mechanisms of action. The use of animal models is also crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of benzimidazole-based drug candidates before they can be considered for clinical trials. nih.gov
Exploration of Underexplored Biological Targets and Pathways for Benzimidazole Compounds
The versatility of the benzimidazole scaffold suggests that its therapeutic potential extends beyond the currently known biological targets. nih.govacs.org While much research has focused on established targets such as tubulin, cyclooxygenase (COX) enzymes, and various kinases, there are numerous other biological pathways and targets that could be modulated by benzimidazole derivatives. nih.govtandfonline.com
For instance, recent studies have begun to explore the potential of benzimidazoles as inhibitors of enzymes involved in neurodegenerative diseases, such as myeloperoxidase. nih.gov Additionally, the unique structural features of benzimidazoles make them attractive candidates for targeting protein-protein interactions, which are often considered challenging "undruggable" targets. nih.gov
The identification of novel biological targets for benzimidazole compounds will require a multidisciplinary approach, combining chemical synthesis, biological screening, and computational modeling. The exploration of these new frontiers could lead to the development of innovative therapies for a wide range of diseases. researchgate.net
Integration with Systems Biology and Multi-Omics Approaches in Chemical Biology Research
The complexity of biological systems necessitates a holistic approach to understanding the effects of chemical compounds. Systems biology, which integrates data from various "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful framework for elucidating the multifaceted interactions between drugs and biological networks. researchgate.netnih.govfrontiersin.org
By combining these multi-omics datasets, researchers can gain a more comprehensive understanding of how benzimidazole compounds modulate cellular processes at different levels. nih.gov For example, transcriptomic analysis can reveal changes in gene expression patterns following treatment with a benzimidazole derivative, while proteomic and metabolomic analyses can identify alterations in protein levels and metabolic pathways. researchgate.net
This integrated approach can help to identify novel drug targets, uncover mechanisms of drug action and resistance, and discover biomarkers for predicting treatment response. nih.gov The application of systems biology and multi-omics approaches in benzimidazole research is still in its early stages but holds immense promise for advancing the field of chemical biology and drug discovery.
Opportunities for Collaborative and Interdisciplinary Research Initiatives
Addressing the challenges and realizing the full potential of benzimidazole research requires collaboration among scientists from diverse disciplines. Chemists, biologists, pharmacologists, and computational scientists must work together to design, synthesize, evaluate, and optimize novel benzimidazole-based therapeutic agents.
Interdisciplinary research initiatives can foster innovation by bringing together different perspectives and expertise. For example, collaborations between synthetic chemists and structural biologists can lead to the rational design of more potent and selective enzyme inhibitors. nih.gov Similarly, partnerships between experimental biologists and computational modelers can facilitate the interpretation of complex biological data and the generation of new hypotheses.
Public-private partnerships and international collaborations can also play a crucial role in accelerating the translation of basic research findings into clinical applications. By pooling resources and sharing knowledge, the scientific community can more effectively tackle the challenges in benzimidazole research and develop new medicines to address unmet medical needs.
Conclusion and Future Outlook
Summary of Key Research Advancements on 1-(1-ethyl-1H-benzimidazol-2-yl)methanamine
Direct research focused exclusively on this compound is still emerging. However, significant advancements in the synthesis and characterization of its parent scaffold, (1H-benzo[d]imidazol-2-yl)methanamine, provide a critical foundation. Key advancements that pave the way for research on the N-ethylated derivative include:
Efficient Synthetic Pathways: Methodologies have been developed for the synthesis of 2-alkanaminobenzimidazoles via the condensation of o-phenylenediamine (B120857) with various amino acids. orientjchem.org One notable approach involves heating the reactants under reflux, which has been shown to produce high yields, such as 97.3% for the parent compound (1H-benzo[d]imidazol-2-yl)methanamine. orientjchem.org This provides a robust and adaptable template for the subsequent synthesis of N-alkylated derivatives like the target compound.
Antimicrobial Potential: Studies on a series of 2-substituted benzimidazole (B57391) derivatives revealed that the (1H-benzo[d]imidazol-2-yl)methanamine skeletal framework exhibits marked potency as an antimicrobial agent. orientjchem.org This foundational discovery suggests that derivatives, including the N-ethyl version, are promising candidates for further investigation against various pathogens. The benzimidazole core is a crucial template in medicinal chemistry due to its wide array of reported pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. orientjchem.org
These advancements underscore the importance of the 2-aminomethylbenzimidazole scaffold as a building block for developing new molecules with potential therapeutic value.
Broader Implications for Chemical Biology and Advanced Organic Chemistry
The study of this compound and its analogs has wider implications for several scientific disciplines:
Scaffold for Drug Discovery: The benzimidazole nucleus is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. nih.gov Its ability to mimic naturally occurring nucleotides allows it to interact with various biopolymers, leading to a broad spectrum of biological activities. semanticscholar.org The synthesis and study of specific derivatives like this compound contribute to the vast library of compounds that can be screened for activity against new and existing biological targets. Research into this class of compounds helps to expand the chemical space available for tackling diseases ranging from microbial infections to cancer. nih.govnih.govijpsm.com
Structure-Activity Relationship (SAR) Studies: The ethyl group at the N-1 position of the benzimidazole ring is a key modification. Systematic studies involving the synthesis of such derivatives are crucial for developing detailed Structure-Activity Relationships. Understanding how substitutions at this position affect the molecule's interaction with biological targets is fundamental to rational drug design. This knowledge allows medicinal chemists to fine-tune molecular properties to enhance potency, selectivity, and pharmacokinetic profiles.
Advancement of Synthetic Methodologies: The creation of specifically substituted benzimidazoles drives innovation in synthetic organic chemistry. nih.govnih.gov Developing efficient, high-yield, and environmentally friendly methods for N-alkylation and other modifications of the benzimidazole core is an ongoing challenge that spurs the discovery of new reagents and reaction conditions.
Unanswered Questions and Prospective Research Avenues
While the foundational work on related structures is promising, numerous questions regarding this compound remain unanswered, opening up several avenues for future research:
Comprehensive Biological Screening: A primary focus should be the comprehensive evaluation of the compound's biological activity. Building on the known antimicrobial properties of the parent compound, its efficacy should be tested against a wide panel of bacterial and fungal strains, including drug-resistant variants. Furthermore, given the broad activities of benzimidazoles, it should be screened for anticancer, antiviral, anti-inflammatory, and other potential therapeutic properties.
Mechanism of Action Studies: For any identified biological activity, elucidating the mechanism of action is a critical next step. For instance, if the compound shows significant antimicrobial effects, research should focus on identifying its specific cellular target—whether it inhibits DNA synthesis, disrupts cell wall integrity, or interferes with key metabolic enzymes.
Exploration of Analogs: A systematic exploration of structural analogs is warranted. This could involve:
Varying the alkyl chain length at the N-1 position (e.g., methyl, propyl, butyl) to understand the impact on lipophilicity and activity.
Introducing substituents on the benzene (B151609) ring of the benzimidazole core.
Modifying the methanamine group at the C-2 position.
Crystallographic and In Silico Studies: Obtaining a crystal structure of the compound would provide invaluable insight into its three-dimensional conformation. nih.gov This structural data, combined with computational docking and molecular dynamics simulations, could be used to predict its interactions with potential biological targets and guide the design of more potent derivatives.
Future research in these areas will be instrumental in determining the ultimate utility and potential applications of this compound in chemistry and medicine.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-ethyl-1H-benzimidazol-2-yl)methanamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of a benzimidazole precursor. For example, starting from 1H-benzimidazole, ethylation at the N1 position can be achieved using ethyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions . Subsequent introduction of the methanamine group at the C2 position may involve reductive amination or substitution reactions. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for alkylation .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during amine functionalization .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization improves purity (>95%) .
Q. How can the structural identity and purity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify ethyl (-CH₂CH₃, δ ~1.3–1.5 ppm) and methanamine (-CH₂NH₂, δ ~3.2 ppm) groups .
- Mass Spectrometry (MS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 190.1 for C₁₀H₁₃N₃) .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL or WinGX ) resolves bond angles and confirms stereochemistry .
- HPLC : Assess purity (>98%) with a C18 column and UV detection (λ = 254 nm) .
Advanced Research Questions
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives for targeted biological activity?
- Methodological Answer :
- Substituent Variation : Modify the ethyl group (e.g., replace with propyl or cyclopropyl) to study steric effects on receptor binding .
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -Cl at C5/C6) to enhance π-π stacking with enzymatic targets .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition (e.g., MAO-A/MAO-B ) or antimicrobial assays (e.g., MIC against S. aureus) to correlate substituent effects with activity .
Q. How can computational methods be integrated with experimental data to predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding poses with MAO-B (PDB: 2V5Z). The ethyl group may occupy a hydrophobic pocket, while the methanamine interacts with catalytic FAD residues .
- Molecular Dynamics (MD) Simulations : GROMACS can assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding energy (ΔG ~-8 kcal/mol suggests strong affinity) .
Q. How should researchers address discrepancies in biological activity data observed for this compound across different studies?
- Methodological Answer :
- Assay Standardization : Control variables like pH (7.4 for physiological conditions), temperature (37°C), and cell line passage number .
- Purity Reassessment : Confirm compound integrity via LC-MS; degradation products (e.g., oxidized amines) may skew results .
- Structural Analog Comparison : Benchmark against derivatives (e.g., 5,6-dimethyl or 7-chloro variants ) to isolate substituent-specific effects.
Data Contradiction Analysis
Q. What experimental approaches resolve conflicting reports on the antimicrobial efficacy of this compound?
- Methodological Answer :
- Dose-Response Curves : Test a wider concentration range (0.1–100 µM) to identify non-linear effects .
- Synergy Studies : Combine with known antibiotics (e.g., ciprofloxacin) to assess potentiation via checkerboard assays .
- Resistance Profiling : Serial passage bacteria in sub-MIC doses to evaluate resistance development .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
